molecular formula C16H22N2O3S B2450113 1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide CAS No. 433689-41-9

1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide

Cat. No.: B2450113
CAS No.: 433689-41-9
M. Wt: 322.42
InChI Key: GSNPRVHLLSWPTC-UHFFFAOYSA-N
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Description

1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C16H22N2O3S and a molecular weight of 322.42 g/mol . This compound is known for its unique structural features, which include an allyl group, a piperidine ring, and a sulfonyl group attached to a methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide is unique due to its combination of an allyl group, a piperidine ring, and a sulfonyl group attached to a methylphenyl moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-3-10-17-16(19)14-8-11-18(12-9-14)22(20,21)15-6-4-13(2)5-7-15/h3-7,14H,1,8-12H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNPRVHLLSWPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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